molecular formula C14H20N2O3 B2476744 (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1417789-79-7

(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No. B2476744
CAS RN: 1417789-79-7
M. Wt: 264.325
InChI Key: YDBUDAIEOISMCW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . This compound is not intended for human or veterinary use but is often used for research purposes.


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring attached to a pyridin-2-yloxy group and a tert-butyl carboxylate group . It has one defined stereocenter .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.4±32.0 °C at 760 mmHg, and a flash point of 171.1±25.1 °C . It has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its polar surface area is 52 Å2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Utility in Coupling Reactions : The use of tert-butylcarbonyl pyrrolidine derivatives, similar to (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, has been demonstrated in palladium-catalyzed coupling reactions with various arylboronic acids. This process efficiently produces a series of tert-butyl aryl pyrrolidines, showcasing the compound's utility in organic synthesis (Wustrow & Wise, 1991).

  • Role in Asymmetric Synthesis : The compound has been employed in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This methodology is significant for producing chiral pyrrolidine derivatives with high yield and enantiomeric excess, which are valuable in medicinal chemistry (Chung et al., 2005).

  • Applications in Fluoroalkylated Compounds Synthesis : Research has shown that the reduction of chiral tert-butyl pyrrolidine-1-carboxylates can lead to the formation of (R)-perfluoroalkylated pyrrolidines. These compounds have potential applications in developing new materials and pharmaceuticals due to their unique fluorinated structures (Funabiki et al., 2008).

Crystallography and Molecular Structure Analysis

  • X-ray Diffraction Studies : Compounds related to this compound have been characterized using X-ray crystallography. Such studies provide insights into the molecular and crystal structures of these pyrrolidine derivatives, which are crucial for understanding their chemical properties and reactivity (Naveen et al., 2007).

  • Molecular Docking and Activity Prediction : Molecular docking studies involving pyrrolidine derivatives indicate their potential as thrombin inhibitors. This approach helps predict the biological activity of new compounds and guides the development of therapeutic agents (Ayan et al., 2013).

properties

IUPAC Name

tert-butyl (3R)-3-pyridin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUDAIEOISMCW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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